5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a heterocyclic compound that features both a pyrazole and a furan ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide typically involves the reaction of 5-amino-1-methylpyrazole with furan-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methylpyrazole
- Furan-2-carboxylic acid
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
What sets 5-Amino-N-(1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide apart from similar compounds is its unique combination of a pyrazole and a furan ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities .
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-amino-N-(2-methylpyrazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c1-13-8(4-5-11-13)12-9(14)6-2-3-7(10)15-6/h2-5H,10H2,1H3,(H,12,14) |
InChI Key |
XXUSAGPIPYCPQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)C2=CC=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.